1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide
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Overview
Description
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2-FURYLMETHYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a benzofuro[3,2-d]pyrimidine core fused with a piperidine ring and a furylmethyl group
Preparation Methods
The synthesis of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2-FURYLMETHYL)-4-PIPERIDINECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the Benzofuro[3,2-d]pyrimidine Core: This can be achieved through a sequential chlorination/demethylation, followed by intramolecular cyclization of 3-(2-methoxyphenyl)quinolin-4(1H)ones.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.
Introduction of the Furylmethyl Group: This step involves the reaction of the intermediate with furylmethyl halides under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using metal-free and mild reaction conditions to ensure efficiency and environmental sustainability .
Chemical Reactions Analysis
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2-FURYLMETHYL)-4-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring and the furylmethyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, along with catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2-FURYLMETHYL)-4-PIPERIDINECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antileukemia agent due to its ability to inhibit specific cancer cell lines.
Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a neuroprotective agent.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2-FURYLMETHYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The molecular pathways involved include the inhibition of kinase activity and modulation of signaling pathways related to cell growth and survival .
Comparison with Similar Compounds
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2-FURYLMETHYL)-4-PIPERIDINECARBOXAMIDE can be compared with other similar compounds such as:
Benzofuro[3,2-c]quinolines: These compounds also exhibit antileukemia activity and share a similar core structure.
Furo[3,2-c]pyridines: Known for their wide range of biological activities, including anticancer and antibacterial properties.
Benzofuro[3,2-d]pyrimidin-4-yl derivatives: These compounds have been studied for their potential neuroprotective and antiproliferative effects.
The uniqueness of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2-FURYLMETHYL)-4-PIPERIDINECARBOXAMIDE lies in its specific combination of functional groups and its potential for targeted therapeutic applications.
Properties
Molecular Formula |
C21H20N4O3 |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H20N4O3/c26-21(22-12-15-4-3-11-27-15)14-7-9-25(10-8-14)20-19-18(23-13-24-20)16-5-1-2-6-17(16)28-19/h1-6,11,13-14H,7-10,12H2,(H,22,26) |
InChI Key |
ORSJTJLCIOABQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CO2)C3=NC=NC4=C3OC5=CC=CC=C54 |
Origin of Product |
United States |
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